3-Methyl-2,4-dinitrophenol
Overview
Description
3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:
Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the phenol ring.
Purification: The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups activate the aromatic ring towards nucleophilic attack. .
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).
Scientific Research Applications
3-Methyl-2,4-dinitrophenol has several scientific research applications:
Environmental Science: It is studied for its role as a contaminant and its impact on the environment.
Analytical Chemistry: The compound is used in the development of sensors for the selective detection of nitrophenols in environmental samples.
Mechanism of Action
The primary mechanism of action of 3-Methyl-2,4-dinitrophenol involves its role as an oxidative phosphorylation uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in metabolic rate . This mechanism is similar to that of other dinitrophenols, which have been studied for their effects on metabolism and energy production.
Comparison with Similar Compounds
3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent in the early 20th century, it shares similar toxicological properties and mechanisms of action.
4-Nitrophenol: Used in the synthesis of pharmaceuticals and as a pesticide intermediate, it differs in its substitution pattern and specific applications.
2-Methyl-4,6-dinitrophenol: Another methyl-substituted dinitrophenol, it is used in similar environmental and analytical applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.
Properties
IUPAC Name |
3-methyl-2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQNOSQNSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073950 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-66-9 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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